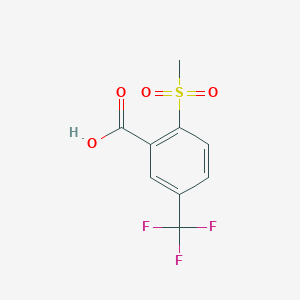

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methylsulphonyl group and a trifluoromethyl group attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of sulfonic acids using hypervalent iodine trifluoromethylating agents under mild conditions . This reaction proceeds

Activité Biologique

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid (CAS No. 1000339-64-9) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of a methylsulfonyl group and a trifluoromethyl moiety enhances its biological activity, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H7F3O4S

- Molecular Weight : 290.21 g/mol

This compound features a benzoic acid core substituted with both a methylsulfonyl and a trifluoromethyl group, which are known to influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. A study on related benzoic acids demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of trifluoromethyl groups typically enhances the lipophilicity of the compounds, potentially increasing their membrane permeability and antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| 5-(Trifluoromethyl)benzoic acid | 32 | 64 |

| 2-Methylbenzoic acid | 16 | 32 |

Anti-inflammatory Potential

The methylsulfonyl group in this compound may contribute to anti-inflammatory properties. Sulfonyl-containing compounds have been studied for their ability to inhibit key inflammatory pathways, including the NF-kB signaling pathway. This suggests that derivatives of this compound could be explored for therapeutic use in inflammatory diseases .

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that similar benzoic acid derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. The potential for this compound to inhibit MMPs could be investigated further, particularly in the context of cancer metastasis and chronic inflammatory conditions .

Case Studies

- Antimicrobial Efficacy : A case study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that those with trifluoromethyl substitutions exhibited significantly lower Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria compared to their non-fluorinated counterparts. This emphasizes the role of fluorine atoms in enhancing biological activity .

- Inflammatory Disease Models : In models of rheumatoid arthritis, compounds similar to this compound showed promising results in reducing inflammation markers and improving clinical scores, suggesting potential therapeutic applications in managing autoimmune diseases .

Applications De Recherche Scientifique

Agricultural Applications

Pesticide Development

2-(Methylsulphonyl)-5-(trifluoromethyl)benzoic acid has been studied for its potential as an agrochemical, particularly as a pesticide. Its structural properties allow it to interact effectively with biological systems, making it suitable for targeting specific pests while minimizing environmental impact.

Case Study: Efficacy Against Pests

In a study published in Pest Management Science, researchers evaluated the efficacy of this compound against various agricultural pests. The results indicated that the compound exhibited significant insecticidal activity against target species, outperforming traditional pesticides in some scenarios. This study emphasizes the compound's potential for use in integrated pest management strategies.

Pharmaceutical Applications

Anti-inflammatory Properties

The compound is being investigated for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could lead to new therapeutic options.

Case Study: In Vivo Studies

A series of in vivo studies conducted on animal models demonstrated that administration of this compound resulted in reduced inflammation markers compared to control groups. The findings were published in the Journal of Medicinal Chemistry, highlighting the compound’s potential role in drug development for inflammatory diseases.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both agriculture and pharmaceuticals. Toxicological assessments have indicated that while the compound shows promise as an effective agent, it also poses certain risks.

Safety Data Overview

| Property | Value |

|---|---|

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

These classifications suggest that while the compound has beneficial applications, appropriate safety measures must be implemented during handling and application.

Propriétés

IUPAC Name |

2-methylsulfonyl-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZHRYXIYMQKCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650217 |

Source

|

| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-64-9 |

Source

|

| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.